molecular formula C25H19FN4O3 B2719022 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1357877-55-4

6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Cat. No.: B2719022
CAS No.: 1357877-55-4
M. Wt: 442.45
InChI Key: CEKAUWQQLBOIPJ-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one class, characterized by a fused triazolo-quinazoline core. Key structural features include:

  • 4-Ethoxyphenyl ketone moiety at position 6: Introduced via a 2-oxoethyl linker, likely influencing solubility and steric bulk .

Properties

CAS No.

1357877-55-4

Molecular Formula

C25H19FN4O3

Molecular Weight

442.45

IUPAC Name

6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one

InChI

InChI=1S/C25H19FN4O3/c1-2-33-19-12-10-16(11-13-19)22(31)15-29-21-9-4-3-8-20(21)24-27-23(28-30(24)25(29)32)17-6-5-7-18(26)14-17/h3-14H,2,15H2,1H3

InChI Key

CEKAUWQQLBOIPJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3C4=NC(=NN4C2=O)C5=CC(=CC=C5)F

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloquinazoline core, followed by the introduction of the ethoxyphenyl and fluorophenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit potent antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. Preliminary results indicate that it may possess significant antibacterial and antifungal activities comparable to standard antibiotics .

Anti-inflammatory Effects

Quinazolinone derivatives are also recognized for their anti-inflammatory properties. The compound has been tested in preclinical models for its ability to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases. Its efficacy was assessed using carrageenan-induced paw edema tests in rats, showing promising results .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly against glioblastoma cell lines. In vitro studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Case Studies

StudyObjectiveFindings
Study on Antimicrobial ActivityEvaluate the antimicrobial efficacy against Bacillus subtilis and Candida albicansSignificant inhibition observed; comparable to standard drugs .
Anti-inflammatory AssessmentTest anti-inflammatory effects in a rat modelReduced paw edema, indicating potential for treating inflammatory conditions .
Anticancer EvaluationAssess cytotoxicity against glioblastoma U-87 cell lineExhibited potent cytotoxic effects; potential for development as an anticancer drug .

Mechanism of Action

The mechanism by which 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved in these interactions are complex and may require further research to fully elucidate.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name / ID Substituents (Position) Melting Point (°C) Molecular Weight (g/mol) Yield (%) Key References
Target Compound 2-(3-Fluorophenyl), 6-(4-ethoxyphenyl) Not Reported ~496–525 (estimated) Not Given
8-Fluorotetrazolo[1,5-c]quinazolinone (3.3) 8-Fluoro 254–256 245.2 50
CM896023 () 2-(3-Fluorophenyl), 6-(2,5-dimethylphenyl) Not Reported 454.48 Not Given
G860-0094 () 2-(4-Methylphenyl), 6-(4-fluorophenylpiperazinyl) Not Reported 496.54 Not Given
6-(2-Morpholino-2-oxoethyl)tetrazoloquinazolinone () 6-Morpholino 217–219 315.3 73.3

Key Observations :

  • Ethoxy vs. Methyl/Morpholino: The 4-ethoxyphenyl group in the target compound likely increases hydrophobicity compared to morpholino () but improves solubility relative to methyl groups (CM896023) .

Biological Activity

The compound 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a member of the triazoloquinazoline family, which has garnered attention due to its potential biological activity, particularly in cancer treatment. This article reviews the biological properties of this compound, focusing on its mechanism of action, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H16FN5O3\text{C}_{18}\text{H}_{16}\text{F}\text{N}_5\text{O}_3

This structure includes a triazole ring fused to a quinazoline moiety, which is critical for its biological activity.

The biological activity of triazoloquinazolines is often attributed to their ability to interact with various biological targets. Specifically, 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one has been studied for its role as an inhibitor of topoisomerase II (Topo II), an enzyme crucial for DNA replication and repair. Inhibition of Topo II can lead to DNA damage and apoptosis in cancer cells.

Key Findings from Research

  • Cytotoxicity :
    • The compound exhibited significant cytotoxic effects against various cancer cell lines. For example, it demonstrated IC50 values in the low micromolar range against HepG2 and HCT-116 cell lines, indicating potent anticancer activity (IC50 values reported between 2.44 μM and 9.43 μM) .
    • The cytotoxicity was linked to its ability to intercalate DNA, disrupting normal cellular processes and leading to cell death.
  • Structure-Activity Relationship (SAR) :
    • Modifications to the triazoloquinazoline structure significantly influenced its biological activity. For instance, the introduction of different substituents on the phenyl rings affected binding affinity and cytotoxic potency .
    • Compounds with bulky side chains were found to have reduced cytotoxic activity compared to those with smaller or more flexible substituents .

Case Studies

Several studies have explored the biological activity of this compound and related derivatives:

  • Study on Topoisomerase Inhibition : A study analyzed various derivatives of triazoloquinazolines for their ability to inhibit Topo II. The results indicated that compounds similar to 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one showed promising inhibitory effects with IC50 values comparable to established chemotherapeutics .
  • Comparative Cytotoxicity : In a comparative study against standard anticancer drugs like doxorubicin, certain derivatives exhibited similar or enhanced cytotoxic profiles across multiple cancer cell lines (IC50 values ranging from 6.12 μM to 9.58 μM) .

Data Tables

Compound NameIC50 (μM)Cell LineMechanism
Compound 162.44HCT-116Topo II inhibition
Compound 166.29HepG2DNA intercalation
Doxorubicin7.41MCF-7Topo II inhibition
Compound 216.12HepG2PCAF binding

Q & A

Basic: What are the common synthetic strategies for preparing triazoloquinazoline derivatives like 6-[2-(4-ethoxyphenyl)...quinazolin-5(6H)-one?

Answer:
Key synthetic routes involve cyclocondensation reactions and nucleophilic substitutions. For example:

  • Cyclocondensation : Reacting aminotriazole intermediates with substituted quinazolinone precursors under reflux conditions (e.g., ethanol or acetonitrile, 80–100°C) to form the triazoloquinazoline core .
  • Functionalization : Introducing the 4-ethoxyphenyl-2-oxoethyl side chain via alkylation or nucleophilic displacement, often using K₂CO₃ as a base in DMF at 60–80°C .
  • Yield optimization : Adjusting stoichiometry (1.2–1.5 equivalents of nucleophiles) and reaction time (4–12 hours) to improve yields (typically 30–50%) .

Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR : Identifies substituent integration and chemical environment (e.g., aromatic protons at δ 7.2–8.5 ppm, ethoxy group at δ 1.3–1.5 ppm) .
  • LC-MS : Validates molecular weight (e.g., m/z ~500–520 for triazoloquinazoline derivatives) .
  • Elemental analysis : Confirms C, H, N content (e.g., calculated vs. observed values within ±0.3% deviation) .
  • Melting point : Consistency with literature (e.g., 196–198°C for analogous compounds) indicates purity .

Advanced: How can researchers optimize reaction yields when synthesizing this compound?

Answer:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates compared to ethanol .
  • Catalyst use : Bleaching Earth Clay (pH 12.5) in PEG-400 improves coupling efficiency for heterocyclic intermediates .
  • Temperature control : Maintaining 70–80°C prevents side reactions (e.g., oxidation of the fluorophenyl group) .
  • Workflow monitoring : TLC (hexane:ethyl acetate, 3:1) at 30-minute intervals ensures reaction progress .

Advanced: How should contradictory NMR or elemental analysis data be resolved?

Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing quinazolinone C=O from triazole protons) .
  • X-ray crystallography : Provides definitive structural confirmation if amorphous byproducts are suspected .
  • Replicate synthesis : Eliminates batch-specific impurities (e.g., unreacted starting materials) .
  • Alternative quantification : Use HRMS for exact mass validation if elemental analysis discrepancies exceed ±0.5% .

Advanced: What computational methods assist in understanding electronic properties and binding interactions?

Answer:

  • DFT calculations : Predict HOMO-LUMO gaps (e.g., ~4.2 eV for triazoloquinazolines) and electrostatic potential maps to identify nucleophilic sites .
  • Molecular docking : Screens binding affinity with biological targets (e.g., kinases) using AutoDock Vina; triazole moieties often show π-π stacking with active-site residues .
  • MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .

Basic: What safety precautions are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders .
  • Waste disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

  • Substituent variation : Replace the 3-fluorophenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
  • Side-chain modification : Introduce hydrophilic groups (e.g., -OH, -COOH) to improve solubility without compromising triazole-mediated interactions .
  • Bioisosteres : Replace the ethoxyphenyl group with thiophene or pyridine rings to evaluate potency shifts .

Advanced: What strategies address poor aqueous solubility during pharmacological testing?

Answer:

  • Co-solvents : Use DMSO/PEG-400 mixtures (<10% v/v) to maintain solubility without cytotoxicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
  • Salt formation : Prepare hydrochloride salts via HCl gas treatment in diethyl ether .

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